5-(1H-pyrazol-5-yl)pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
827588-81-8 |
|---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
5-(1H-pyrazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C8H8N4/c9-8-2-1-6(5-10-8)7-3-4-11-12-7/h1-5H,(H2,9,10)(H,11,12) |
InChI Key |
FWJHVMKDVZPNIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NN2)N |
Origin of Product |
United States |
Overview of the 5 1h Pyrazol 5 Yl Pyridin 2 Amine Motif and Its Research Landscape
Unexplored Aspects and Emerging Research Opportunities
Despite its potential, the research landscape of this compound is not yet fully charted. A significant portion of the existing literature focuses on the synthesis and characterization of this compound as an intermediate for more complex molecules, particularly in the context of medicinal chemistry. There remain considerable opportunities to explore its intrinsic properties and applications. For instance, a deeper investigation into its coordination chemistry with a broader range of transition metals could unveil novel catalysts or functional materials. Furthermore, systematic studies of its photophysical properties could lead to the development of new fluorescent probes or organic light-emitting diode (OLED) materials. The exploration of its utility in the synthesis of fused heterocyclic systems also presents a promising avenue for future research. mdpi.comnih.gov
Distinctions from Isomeric and Closely Related Pyrazolyl-Pyridin-Amine Derivatives
The specific connectivity of the pyrazole and pyridine (B92270) rings in this compound is crucial to its chemical identity and reactivity. It is important to distinguish it from its isomers, where the point of attachment between the two rings or the position of the amino group on the pyridine ring differs. For example, a shift in the linkage to the 4-position of the pyrazole would result in 5-(1H-pyrazol-4-yl)pyridin-2-amine, a compound with a different spatial arrangement and electronic distribution. Similarly, moving the amino group to the 3- or 4-position of the pyridine ring would create distinct isomers with altered basicity and hydrogen bonding capabilities. These subtle structural variations can have a profound impact on the molecule's biological activity, coordination geometry, and solid-state packing. A clear understanding of these isomeric differences is essential for the rational design of new molecules based on the pyrazolyl-pyridin-amine scaffold.
| Property | This compound | Isomeric Variation (Example: 3-(1H-pyrazol-3-yl)pyridin-2-amine) |
| Connectivity | Pyrazole C5 to Pyridine C5 | Pyrazole C3 to Pyridine C3 |
| Spatial Orientation | The relative orientation of the NH of the pyrazole and the pyridine nitrogen can vary. | Different spatial arrangement of the heterocyclic rings. |
| Electronic Properties | The lone pair of the pyridine nitrogen and the pyrazole NH are in a distinct electronic communication pathway. | Altered electronic communication between the rings. |
| Hydrogen Bonding | Specific hydrogen bond donor-acceptor pattern. | Different potential for intermolecular and intramolecular hydrogen bonding. |
An in-depth analysis of the synthetic routes toward the this compound scaffold reveals a variety of strategic chemical transformations. The construction of this molecule and its core precursors relies on established and innovative methodologies in heterocyclic chemistry, primarily focusing on the formation of the critical pyridyl-pyrazole bond and the synthesis of the pyrazole ring itself.
Mechanistic Investigations of Chemical Transformations Involving the 5 1h Pyrazol 5 Yl Pyridin 2 Amine Framework
Reaction Pathways of the Pyridin-2-amine Moiety
The pyridin-2-amine portion of the molecule is susceptible to both nucleophilic and electrophilic attacks, with the reaction mechanism being highly dependent on the nature of the attacking species and the reaction conditions.
Nucleophilic Aromatic Substitution Mechanisms
The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced at the C2 and C4 positions due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comuoanbar.edu.iq In the context of 2-aminopyridine (B139424) derivatives, the amino group can be displaced by a stronger nucleophile.
The general mechanism for SNAr at the C2 position involves the initial attack of a nucleophile to form a tetrahedral intermediate. youtube.com The stability of this intermediate is a key factor in determining the reaction rate. The subsequent departure of the leaving group, in this case, the amino group, restores the aromaticity of the pyridine ring. youtube.com It is important to note that for the substitution to be successful, the incoming nucleophile must be a stronger base than the leaving group. youtube.com
Recent studies have explored the use of transition metal catalysis to facilitate SNAr reactions of aminopyridines. thieme-connect.deresearchgate.netcitedrive.com For instance, a ruthenium(II) catalyst has been shown to activate the pyridine ring towards amination by forming a transient η⁶-pyridine complex. This complexation enhances the electrophilicity of the pyridine ring, enabling the displacement of the amino group even with less reactive amines. thieme-connect.decitedrive.com
| Reaction Type | Key Mechanistic Feature | Influencing Factors | Example |
|---|---|---|---|
| Classical SNAr | Formation of a stable Meisenheimer intermediate. | Strength of the nucleophile and leaving group ability. | Displacement of the amino group by a stronger nucleophile. youtube.com |
| Transition-Metal Catalyzed SNAr | Formation of a transient η⁶-pyridine metal complex. | Nature of the metal catalyst and ligands. | Ruthenium(II)-catalyzed amination of 2-aminopyridines. thieme-connect.decitedrive.com |
Electrophilic Attack at the Amino Group and Pyridine Nitrogen
The pyridin-2-amine moiety also presents sites for electrophilic attack. The lone pair of electrons on the exocyclic amino group and the pyridine ring nitrogen are both nucleophilic. The site of electrophilic attack is often determined by the nature of the electrophile and the reaction conditions.
Under acidic conditions, the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq This deactivates the pyridine ring towards further electrophilic substitution due to the positive charge. uoanbar.edu.iq However, electrophilic attack can still occur on the amino group. For instance, reactions with acid chlorides and isothiocyanates have been shown to result in acylation and thiourea (B124793) formation, respectively, at the amino group of a similar pyridinyl-pyrazol-amine framework. researchgate.net
Conversely, reactions with isocyanates under the same conditions have been observed to lead to electrophilic attack at the pyrazole (B372694) ring nitrogen, highlighting the subtle interplay of electronic and steric factors in directing the regioselectivity of these reactions. researchgate.net The greater electronegativity of the nitrogen atom in the pyridine ring decreases the electron density of the ring, making it less susceptible to electrophilic attack compared to benzene. uoanbar.edu.iq
Reactivity of the Pyrazole Ring System
The pyrazole ring in 5-(1H-pyrazol-5-yl)pyridin-2-amine also exhibits a distinct set of reactivities, including oxidative couplings and functionalization reactions where regiochemical control is a critical aspect.
Oxidative Dehydrogenative Couplings of Pyrazol-5-amines
Pyrazol-5-amines can undergo oxidative dehydrogenative coupling reactions to form new C-N and N-N bonds. nih.govnih.govacs.orgacs.org These reactions represent an efficient method for the synthesis of more complex heterocyclic systems. For example, a novel method has been developed for the selective formation of azopyrrole derivatives from pyrazol-5-amines. nih.govnih.govacs.orgacs.org This transformation can be achieved through two different pathways: one involving a simultaneous iodination and oxidation to install C-I and N-N bonds, and another utilizing a copper-catalyzed oxidative coupling process. nih.govnih.govacs.orgacs.org
The reaction conditions, particularly the choice of catalyst and oxidant, are crucial in directing the outcome of these coupling reactions. For instance, using iodine as a catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant leads to the formation of iodo-substituted azopyrroles. nih.govacs.org In contrast, a copper(I) catalyst can directly convert pyrazol-5-amines into azopyrroles. nih.govacs.org
Investigations into Radical Cation Intermediates
While direct evidence for radical cation intermediates in the reactions of this compound itself is not extensively documented in the provided context, the concept is relevant to the chemistry of related nitrogen heterocycles. For example, in the photocatalytic C-H acylation of arenes, a proposed mechanism involves the generation of a benzoyl radical from phenylglyoxylic acid. nih.gov This radical then participates in the subsequent reaction steps. Theoretical calculations on other pyrazole complexes have suggested some radical character in certain nitrogen ligands, indicating the possibility of mixed electronic structures involving radical species. nih.gov
Regiochemical Control in Functionalization Reactions
The functionalization of the pyrazole ring within the this compound framework requires precise regiochemical control. The pyrazole ring has multiple positions where substitution can occur (N1, C3, C4, and C5). The inherent electronic properties of the pyrazole ring, with its acidic N-H proton and basic sp²-hybridized nitrogen, influence its reactivity towards electrophiles and nucleophiles. nih.gov
Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, as attack at C3 or C5 would lead to a highly unstable intermediate with a positive charge on the azomethine nitrogen. rrbdavc.org However, the substituent already present on the pyrazole ring (the pyridin-2-amine group at C5) will significantly influence the regioselectivity of further functionalization.
Directing groups play a pivotal role in achieving regioselectivity in C-H bond functionalization. nih.gov For instance, in photocatalytic reactions, directing groups such as pyridines and pyrazoles can guide the reaction to a specific position. nih.gov The synthesis of C3-hydroxyarylated pyrazoles has been achieved with high regioselectivity through the reaction of pyrazole N-oxides with arynes, a method that notably does not require blocking of the C4 and C5 positions. nih.gov
| Reaction Type | Key Mechanistic Aspect | Controlling Factors | Outcome |
|---|---|---|---|
| Oxidative Dehydrogenative Coupling | Formation of new C-N and N-N bonds. | Catalyst (e.g., Iodine, Copper) and oxidant. nih.govacs.org | Selective synthesis of azopyrrole derivatives. nih.govnih.govacs.orgacs.org |
| Electrophilic Substitution | Preferential attack at the C4 position. | Electronic properties of the pyrazole ring. rrbdavc.org | Avoidance of unstable cationic intermediates. rrbdavc.org |
| Directed Functionalization | Use of directing groups to control regioselectivity. | Nature of the directing group and reaction conditions. nih.gov | Site-specific introduction of new functional groups. nih.govnih.gov |
Intramolecular Cyclization and Ring Fusion Mechanisms
The this compound framework, which contains the essential 5-aminopyrazole moiety, is a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The inherent reactivity of the 5-aminopyrazole core, with its distinct nucleophilic centers at the 5-amino group, the pyrazole ring nitrogen (N1), and the C4 carbon, allows for diverse intramolecular cyclization and ring fusion reactions. beilstein-journals.orgnih.gov The relative nucleophilicity, generally following the order 5-NH2 > 1-NH > 4-CH, dictates the course of these transformations when reacted with various bielectrophiles. beilstein-journals.orgnih.gov These reactions are fundamental in constructing complex molecular architectures of significant interest in medicinal chemistry. beilstein-journals.org
Pathways to Pyrazolo[3,4-d]pyrimidine Systems
The pyrazolo[3,4-d]pyrimidine scaffold is a prominent heterocyclic system, acting as a purine (B94841) bioisostere in many biologically active molecules. rsc.org Its synthesis from 5-aminopyrazole derivatives, such as the parent structure of this compound, often involves the construction of a pyrimidine (B1678525) ring fused to the pyrazole core.
One-flask synthetic methodologies have been developed that proceed through key formamidine (B1211174) intermediates. A plausible mechanism involves the initial reaction of a 5-aminopyrazole with a Vilsmeier reagent (formed in situ from a substituted amide like DMF and a coupling agent like PBr₃) to yield a N,N-disubstituted formamidine intermediate. nih.gov This is followed by a heterocyclization step to furnish the pyrazolo[3,4-d]pyrimidine ring system. nih.gov Experimental studies have shown that intramolecular heterocyclization is often more favorable and provides better yields. nih.gov
Another common pathway involves the cyclocondensation of a substituted 5-aminopyrazole with various one-carbon or three-carbon synthons. For instance, treating 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with thiourea leads to the formation of a 3,4-diaminopyrazolo[3,4-d]pyrimidine derivative. nih.gov Reaction with acetic anhydride (B1165640) can yield a 3-methylthio-pyrazolo[3,4-d]pyrimidine, which can be further functionalized. nih.gov The key step is the intramolecular cyclization where the 5-amino group attacks a newly introduced electrophilic center.
A further example is the conversion of an ethyl 1-(aryl)-5-((dimethylamino)methyleneamino)-1H-pyrazole-4-carboxylate intermediate with hydrazine (B178648) hydrate, which results in the formation of a pyrazolo[3,4-d]pyrimidin-4(5H)-one. This transformation highlights the versatility of using pre-functionalized aminopyrazoles to access diverse pyrazolo[3,4-d]pyrimidine derivatives.
Table 1: Selected Synthetic Pathways to Pyrazolo[3,4-d]pyrimidine Systems
| Starting Material Type | Reagent(s) | Resulting System | Ref. |
|---|---|---|---|
| 5-Aminopyrazole | N,N-dimethylformamide, PBr₃, Hexamethyldisilazane | Pyrazolo[3,4-d]pyrimidine | nih.gov |
| 5-Aminopyrazole-4-carbonitrile derivative | Thiourea | 3,4-Diaminopyrazolo[3,4-d]pyrimidine | nih.gov |
| 5-Aminopyrazole-4-carbonitrile derivative | Acetic Anhydride | 3-Methylthio-pyrazolo[3,4-d]pyrimidine | nih.gov |
| 5-Aminopyrazole-4-carbonitrile derivative | Triethyl orthoformate, Hydrazine hydrate | Pyrazolo[3,4-d]pyrimidine | rsc.org |
Formation of Other Fused Heterocyclic Architectures
The 5-aminopyrazole scaffold is a versatile building block for a wide array of fused heterocycles beyond pyrazolo[3,4-d]pyrimidines. beilstein-journals.orgnih.gov The specific architecture formed depends on the nature of the electrophilic partner used in the cyclization reaction.
Pyrazolo[3,4-b]pyridines: The fusion of a pyridine ring to the pyrazole core is a common transformation. The Friedländer annulation, involving the condensation of a 5-aminopyrazole bearing a C4-aldehyde (5-amino-1H-pyrazole-4-carbaldehyde) with compounds containing an active methylene (B1212753) group, is a classic method. semanticscholar.org For example, reaction with acetonitrile (B52724) derivatives in the presence of a base like piperidine (B6355638) yields pyrazolo[3,4-b]pyridine-5-carbonitriles. semanticscholar.org
Alternatively, 5-aminopyrazoles can react with 1,3-dicarbonyl compounds or their equivalents. mdpi.com The reaction mechanism typically involves an initial attack by the nucleophilic C4 of the pyrazole on one of the carbonyl groups, followed by condensation of the 5-amino group with the second carbonyl, and subsequent dehydration. mdpi.com When using α,β-unsaturated ketones, the reaction is believed to proceed via a Michael addition of the pyrazole C4 to the enone, followed by cyclization and aromatization. mdpi.com
Pyrazolo[1,5-a]pyrimidines: This isomeric fused system is formed when the cyclization involves the N1 nitrogen of the pyrazole ring in addition to the 5-amino group. The reaction of 3(5)-aminopyrazoles with 1,3-diketones can lead to the formation of pyrazolo[1,5-a]pyrimidines with a high degree of regioselectivity. beilstein-journals.orgnih.gov For instance, the reaction of 3-amino-5-hydrazinopyrazole with diketones under aqueous conditions yields 2-(3-methylpyrazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidines. beilstein-journals.org
Other Fused Systems: The reactivity of the 5-aminopyrazole core allows for the synthesis of even more complex fused systems. Reaction of a hydrazino-pyrazolo[3,4-d]pyrimidine derivative with benzoyl chloride can lead to further cyclization, forming a pyrazolo[5,4,3-kl]pyrimido[4,3-d]pyrimidine system. nih.gov Similarly, reactions can be tailored to produce pyrazolo[3,4-b]pyrazines, pyrazolo[5,1-c]-1,2,4-triazines, and pyrazolo[1,5-a]-1,3,5-triazines. beilstein-journals.orgnih.govnih.gov
Table 2: Examples of Other Fused Heterocycles from 5-Aminopyrazole Precursors
| Fused System | Reagent(s) | Starting Material Type | Ref. |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | Acetonitrile derivatives, Piperidine | 5-Amino-1H-pyrazole-4-carbaldehyde | semanticscholar.org |
| Pyrazolo[3,4-b]pyridine | 1,3-Diketones, Acetic Acid | 5-Aminopyrazole | mdpi.com |
| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated Ketones | 5-Aminopyrazole | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | 1,3-Diketones | 3(5)-Aminopyrazole | beilstein-journals.orgnih.gov |
| Pyrazolo[4',3':5,6]pyrido[4,3-d]pyrimidine | Formic Acid (intramolecular cyclization) | Substituted Pyrazolo[3,4-b]pyridine | nih.gov |
| Dipyrazolo[1,5-a:3',4'-d]pyrimidine | Hydrazine Hydrate | Substituted Triazinylpyrazole | nih.gov |
| Pyrazolo[1,5-a] rsc.orgnih.govnih.govtriazine | Ethoxycarbonyl isocyanate, NaOEt | 5-Aminopyrazole | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization Techniques for 5 1h Pyrazol 5 Yl Pyridin 2 Amine Derivatives
Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Regiochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 5-(1H-pyrazol-5-yl)pyridin-2-amine and its analogs. It provides detailed information about the chemical environment of individual atoms.
High-resolution ¹H and ¹³C NMR are fundamental for confirming the identity and purity of pyrazolyl-pyridine derivatives. nih.gov The chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of the protons, while the coupling patterns reveal the connectivity between adjacent protons. Similarly, ¹³C NMR spectroscopy identifies the number of unique carbon atoms and their hybridization state.
For a representative derivative, the ¹H NMR spectrum would typically display distinct signals for the protons on the pyridine (B92270) and pyrazole (B372694) rings, as well as the amine protons. The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents on the heterocyclic rings.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Pyridyl-Pyrazole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| A pyridylpyrazole with a hydroxyethyl (B10761427) substituent | Not Specified | Not Specified | Not Specified |
| 2-(4-methoxyphenyl)pyridine | CDCl₃ | 8.71–8.66 (m, 1H), 7.76–7.67 (m, 2H), 7.59 (dd, J = 2.4, 1.6 Hz, 1H), 7.56–7.51 (m, 1H), 7.37 (t, J = 8.0 Hz, 1H), 7.24–7.18 (m, 1H), 6.97 (m, J = 8.4, 2.8, 1.0 Hz, 1H), 3.88 (s, 3H) | 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 55.3 |
| 2-(naphthalen-2-yl)pyridine | CDCl₃ | 8.73 (d, J = 4.0 Hz, 1H), 8.47 (s, 1H), 8.12 (dd, J = 8.8, 2.0 Hz, 1H), 7.98–7.90 (m, 2H), 7.89–7.80 (m, 2H), 7.74 (td, J = 7.6, 2.0 Hz, 1H), 7.56–7.44 (m, 2H), 7.27–7.16 (m, 1H) | 157.2, 149.7, 136.8, 136.6, 133.6, 133.4, 128.7, 128.4, 127.6, 126.5, 126.2(64), 126.2(56), 124.5, 122.1, 120.8 |
| 2-phenylquinoline | CDCl₃ | 8.24–8.12 (m, 4H), 7.87 (d, J = 8.4 Hz, 1H), 7.81 (d, J = 8.0 Hz, 1H), 7.75–7.69 (m, 1H), 7.56–7.49 (m, 3H), 7.49–7.42 (m, 1H) | 157.4, 148.3, 139.7, 136.8, 129.7, 129.7, 129.31, 128.8, 127.6, 127.5, 127.2, 126.3, 119.0 |
Note: The data presented is for representative pyridyl-pyrazole and related heterocyclic structures to illustrate typical chemical shift ranges. Specific data for this compound may vary.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for determining the complete molecular structure. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing a clear map of C-H one-bond connectivities.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining stereochemistry and the conformation of the molecule.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, such as DEPT-90 and DEPT-135, are used to differentiate between CH, CH₂, and CH₃ groups.
The application of these 2D NMR techniques was demonstrated in the structural confirmation of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a complex derivative, where HSQC, HMBC, COSY, DEPT90, and NOESY were all employed for a comprehensive analysis. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental formula of the parent ion and its fragments, which is a critical step in confirming the identity of a newly synthesized compound. mdpi.com The structure of 5-(1H-pyrazol-1-yl)pyridin-2-amine has been validated using HRMS.
Table 2: HRMS Data for a Pyrazolyl-Isoquinoline Derivative
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | ESI-TOF | [M+H]⁺ 421.0814 | 421.0810 |
Source: Data for a representative complex derivative illustrates the accuracy of HRMS.
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov
In the IR spectrum of a this compound derivative, characteristic absorption bands would be expected for the N-H stretching of the amine and pyrazole groups, C-H stretching of the aromatic rings, and C=N and C=C stretching vibrations within the heterocyclic systems. For instance, in related pyrazoline structures, C=N stretching is observed around 1598 cm⁻¹. researchgate.net The IR spectra of pyridine and its salts show characteristic bands for aromatic C-H vibrations (3150-3000 cm⁻¹) and C=C/C=N vibrations (1650-1400 cm⁻¹). pw.edu.plnist.gov
Table 3: Typical Infrared Absorption Frequencies for Pyridyl-Pyrazole Scaffolds
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| N-H (amine, pyrazole) | Stretch | 3500 - 3300 |
| C-H (aromatic) | Stretch | 3100 - 3000 |
| C=N (pyridine, pyrazole) | Stretch | 1650 - 1580 |
| C=C (aromatic) | Stretch | 1600 - 1450 |
Note: These are general ranges and the exact positions of the bands can vary depending on the specific substitution pattern and molecular environment.
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis
The structure of a pyridylpyrazole derivative, 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, was successfully confirmed by single-crystal X-ray diffraction. nih.govnih.govresearchgate.net This analysis provided unambiguous proof of the connectivity and regiochemistry of the molecule. Similarly, the structure of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was confirmed by X-ray crystallography, which also revealed the presence of an intramolecular hydrogen bond. mdpi.com
An in-depth analysis of this compound and its derivatives relies on sophisticated analytical techniques to understand their three-dimensional structure and solid-state behavior. Advanced spectroscopic and crystallographic methods are indispensable for elucidating the nuanced structural features that govern the properties of these compounds. This article explores the key characterization techniques, focusing on molecular geometry, crystal packing, and phase transitions.
1 Determination of Molecular Conformation and Bond Geometries
Single-crystal X-ray diffraction is a primary tool for the precise determination of the molecular structure of this compound derivatives, providing detailed information on bond lengths, bond angles, and torsional angles. These geometric parameters are fundamental to understanding the molecule's conformation and intramolecular interactions.
The planarity between the pyridine and pyrazole rings is a key conformational feature. In the derivative 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, the pyridyl and pyrazole rings are nearly coplanar, with a dihedral angle of 10.65(2)°. nih.gov The C-C bond connecting the two rings has a length of 1.472(3) Å. nih.gov In contrast, other derivatives exhibit different orientations. For instance, in 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, the pyrazolyl groups are positioned nearly perpendicular to the central pyridine ring, with dihedral angles of 87.77(8)° and 85.73(7)°. researchgate.net
These studies highlight the conformational flexibility of the pyrazolyl-pyridine scaffold, where inter-ring dihedral angles are readily modified by substitution patterns, which in turn can affect crystal packing and intermolecular interactions.
Table 1: Selected Bond Geometries in this compound Derivatives
| Compound Name | Inter-ring Dihedral Angle (°) | Connecting Bond Length (Å) | Reference |
| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | 10.65(2) | 1.472(3) [C-C] | nih.gov |
| 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine | 87.77(8) and 85.73(7) | N/A | researchgate.net |
| 2-[(5-Amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one | 7.58(3) and 82.92(1) | N/A | nih.gov |
| 5-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine | 19.86(5) | N/A | researchgate.net |
2 Elucidation of Crystallographic Symmetry and Unit Cell Parameters
X-ray crystallography also reveals the long-range order within the crystal lattice, defined by the crystallographic system, space group, and unit cell dimensions. This information is crucial for understanding polymorphism, solid-state reactivity, and the material's physical properties.
Derivatives of this compound crystallize in various crystal systems. For example, 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine crystallizes in the monoclinic system with the space group C2/c. researchgate.net Similarly, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine also adopts a monoclinic system, but with the space group P2/n. researchgate.net
Metal complexes incorporating pyrazolyl-pyridine ligands demonstrate how coordination can direct the crystal symmetry. An iron(II) complex with the ligand 2,6-di{4-fluoropyrazol-1-yl}pyridine, specifically [Fe(L)₂][BF₄]₂, crystallizes in the tetragonal system (space group P4₂₁c) at 300 K. acs.org This highlights the diversity in crystal packing that can be achieved with this class of compounds.
The unit cell parameters, which define the size and shape of the repeating unit in the crystal, are determined with high precision. These parameters, along with the number of molecules per unit cell (Z), allow for the calculation of the crystal density.
Table 2: Crystallographic Data for this compound Derivatives and Complexes
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 5-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine | Monoclinic | C2/c | 7.9412(2) | 15.7078(3) | 22.3276(4) | 98.573(1) | 2754.00(10) | 8 | researchgate.net |
| 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine | Monoclinic | P2/n | 7.481(3) | 9.076(4) | 19.021(8) | 95.471(5) | 1285.7(9) | 4 | researchgate.net |
| [Fe(2,6-di{4-fluoropyrazol-1-yl}pyridine)₂][BF₄]₂ (at 300 K) | Tetragonal | P4₂₁c | 11.238(2) | 11.238(2) | 15.399(5) | 90 | 1944.5(9) | 2 | acs.org |
3 Analysis of Crystal-to-Crystal Phase Transitions
Some pyrazolyl-pyridine derivatives exhibit dynamic solid-state behavior, such as crystal-to-crystal phase transitions. These transformations involve changes in the crystal structure in response to external stimuli like temperature or pressure, without loss of the single-crystal nature. Such transitions are often associated with changes in physical properties.
A notable example is found in the iron(II) complex [Fe(2,6-di{4-fluoropyrazol-1-yl}pyridine)₂][BF₄]₂. acs.org This compound undergoes a thermally induced spin-crossover, which is coupled to a structural phase transition. At 300 K, the complex exists in a high-spin state and has a tetragonal crystal structure (P4₂₁c). acs.org Upon cooling to 285 ± 5 K, it transitions to a low-spin state, accompanied by a change to a monoclinic crystal phase (P2₁). acs.org This reversible transformation is a clear example of a crystal-to-crystal phase transition driven by temperature and the electronic spin state of the central metal ion.
The counter-ion can play a critical role in this behavior. The analogous complex with a perchlorate (B79767) counter-ion, [Fe(2,6-di{4-fluoropyrazol-1-yl}pyridine)₂][ClO₄]₂, does not undergo the same structural phase transition between 100 K and 300 K. acs.org However, it displays a phenomenon known as thermally induced excited spin-state trapping (TIESST), where a metastable high-spin state can be trapped at low temperatures. acs.org
While research into phase transitions for the parent this compound is less common, the study of its derivatives, particularly in coordination chemistry, reveals the potential for complex solid-state dynamics. These phenomena are of significant interest for the development of molecular switches and sensor materials.
Table 3: Phase Transition Data for a Pyrazolyl-Pyridine Derivative
| Compound | Transition Type | Stimulus | Initial Phase (Temp.) | Final Phase (Temp.) | Associated Property Change | Reference |
| [Fe(2,6-di{4-fluoropyrazol-1-yl}pyridine)₂][BF₄]₂ | Crystal-to-Crystal | Temperature | Tetragonal, P4₂₁c (300 K) | Monoclinic, P2₁ (285 ± 5 K) | Spin-Crossover (High-Spin to Low-Spin) | acs.org |
Theoretical and Computational Studies of 5 1h Pyrazol 5 Yl Pyridin 2 Amine Molecular Architecture and Reactivity
Quantum Mechanical Investigations
Quantum mechanical calculations are fundamental to modern chemical research, offering deep insights into the electronic nature of molecules. For pyrazole-pyridine derivatives, these methods elucidate the underlying principles governing their stability and reactivity. nih.gov
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules like 5-(1H-pyrazol-5-yl)pyridin-2-amine. By optimizing the molecular geometry, DFT calculations can determine the most stable conformation of the molecule. Studies on related pyrazole-pyridine derivatives often employ functionals like B3LYP and B3P86 with basis sets such as 6-31G(d,p) to obtain reliable geometries and electronic properties. nih.gov
These calculations provide critical data on the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are vital for understanding the molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates a molecule is more easily polarized and thus more reactive. nih.govresearchgate.net For instance, in related pyrazole (B372694) derivatives, the HOMO-LUMO gap is a key descriptor for measuring molecular reactivity. nih.gov
Global reactivity descriptors, which are derived from HOMO and LUMO energies, offer further insights. These include chemical hardness (η) and softness (σ). High chemical hardness suggests high stability and low reactivity, whereas high softness points to lower stability and higher reactivity. nih.gov DFT calculations allow for the mapping of electron density and electrostatic potential (MEP), which visually identifies the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. tandfonline.com
Table 1: Representative DFT Functionals and Basis Sets for Pyrazole-Pyridine Derivatives
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | Geometry Optimization, Electronic Structure | nih.gov |
| B3P86 | 6-31G(d,p) | Geometry Optimization, Electronic Structure | nih.gov |
| BLYP, PW91 | 6-31G* | HOMO-LUMO Gap, Binding Energies | nih.gov |
Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are instrumental in confirming the compound's structure. nih.gov
Vibrational frequency analysis, calculated using DFT, corresponds to the infrared (IR) and Raman spectra. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry represents a true energy minimum. academie-sciences.fr These theoretical spectra help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule. For example, studies on similar heterocyclic systems have successfully used DFT to analyze vibrational spectra and validate molecular structures. tandfonline.comnih.gov
Computational Modeling of Reaction Mechanisms
Theoretical modeling extends beyond static molecular properties to the dynamic processes of chemical reactions. For a molecule like this compound, this involves understanding how it is synthesized and how it might react with other chemical entities.
Computational chemistry is invaluable for mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them. By calculating the energy of these species, the energy barriers (activation energies) for a proposed reaction mechanism can be determined. nih.gov
While specific studies on the reaction mechanisms of this compound are not widely available, research on the synthesis of related pyrazolo[1,5-a]pyridines demonstrates the power of this approach. For example, computational studies can help rationalize why a particular synthetic route, such as a cross-dehydrogenative coupling reaction, is favorable under certain conditions. nih.gov These models provide a step-by-step view of bond-breaking and bond-forming processes.
Many reactions involving heterocyclic compounds can yield multiple isomers. Computational modeling can predict the regioselectivity and stereoselectivity of these reactions by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest energy barrier is typically the one that is favored, leading to the major product.
For syntheses involving pyrazole and pyridine (B92270) rings, such as cycloaddition reactions, DFT calculations can explain why a certain regioisomer is formed preferentially. nih.gov This predictive capability is crucial for designing efficient and selective synthetic routes, minimizing the formation of unwanted byproducts.
In Silico Approaches to Structural Properties
In silico methods provide a comprehensive analysis of a molecule's three-dimensional structure and intermolecular interactions. These studies complement experimental techniques like X-ray crystallography.
For related compounds, single-crystal X-ray diffraction has been used to determine the precise three-dimensional arrangement of atoms in the solid state. nih.govresearchgate.net These experimental structures serve as a benchmark for validating the accuracy of computationally optimized geometries derived from methods like DFT. tandfonline.com
Furthermore, in silico tools are used to analyze non-covalent interactions. Hirshfeld surface analysis, for instance, is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the packing and stability of the crystalline structure. tandfonline.com ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can also be estimated using various online tools and computational models, which is a common practice in the early stages of drug discovery for related pyrazole-amine compounds. europeanreview.orgmdpi.com
Conformational Analysis and Tautomerism Studies
The structure of this compound consists of a pyridine ring linked to a pyrazole ring. The conformational freedom and potential for tautomerism are critical to understanding its chemical behavior and interactions.
Tautomerism: Pyrazoles and their derivatives, particularly pyrazolones, are known for their ability to exist in different tautomeric forms. clockss.orgresearchgate.net In principle, pyrazoles can exhibit prototropic tautomerism, resulting in three potential forms: the OH-form (A), the CH-form (B), and the NH-form (C). clockss.org The equilibrium between these forms is influenced by substitution patterns and the solvent environment. clockss.orgresearchgate.net However, in the case of this compound, the pyrazole ring is substituted at the N-1 position by the pyridine ring. This linkage to the pyridine moiety fixes the pyrazole in the 1H configuration, which generally precludes the common tautomeric shifts seen in unsubstituted pyrazoles.
Graph Theoretical Analysis for Molecular Descriptors
Graph theory is a computational method used to analyze the structure of molecules by representing them as mathematical graphs, where atoms are vertices and bonds are edges. This analysis yields numerical values known as molecular descriptors or topological indices, which quantify the molecule's topology and are used to predict its physicochemical properties and biological activity. nih.gov
In studies of pyrazole derivatives, graph theoretical analysis has been employed to correlate molecular structure with observed activities, such as anticancer properties. nih.gov This involves calculating various indices that capture different aspects of molecular size, shape, and branching.
Commonly Calculated Molecular Descriptors:
| Descriptor Category | Descriptor Name | Description |
| Distance-Based Indices | Wiener Index (W) | Sum of distances between all pairs of vertices in the molecular graph. |
| Balaban Index (J) | A highly discriminating index based on distances in the graph. | |
| Degree-Based Indices | Randić Index (χ) | Based on the connectivity of vertices, reflecting branching. |
| Zagreb Indices (M1, M2) | Calculated from the sum of squares of vertex degrees (M1) or the sum of products of degrees of adjacent vertices (M2). | |
| Atom-Bond Connectivity (ABC) Index | Correlates well with the heat of formation of alkanes. | |
| Information-Theoretic Indices | Shannon's Information Entropy | Measures the complexity of the molecular graph. |
These descriptors, once calculated, can be used in Quantitative Structure-Activity Relationship (QSAR) models to build mathematical relationships between the chemical structure and a specific biological activity. For example, a study on pyrazole derivatives used such an analysis to support findings from in silico modeling and molecular dynamics studies. nih.gov The reactivity of the molecule can also be assessed using descriptors derived from DFT calculations, such as the electrophilicity index and chemical potential, which help in understanding electron-donating or accepting behaviors in reactions. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior (as applicable to derivatives)
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For derivatives of this compound, MD simulations provide crucial insights into their dynamic behavior, conformational flexibility, and interactions with biological macromolecules like proteins. nih.govmdpi.com
MD simulations of pyrazole derivatives are often performed to understand their binding stability within the active site of a target protein. nih.govmdpi.com The general workflow involves placing the ligand-protein complex in a simulation box, solvating it with a water model (such as TIP3P), and neutralizing the system with ions. mdpi.com The simulation is then run for a duration, typically in the nanosecond range, using a force field like Amber to define the physics governing the interactions between atoms. mdpi.com
Analysis of the MD trajectory can reveal:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and the protein, which are often crucial for binding affinity.
Binding Free Energy: Calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to estimate the strength of the ligand-protein interaction. mdpi.com
For example, MD simulations performed on pyrazole derivatives designed as anticancer agents helped confirm their stable binding to target enzymes, supporting the results from molecular docking and suggesting a higher probability of them being effective compounds. nih.govmdpi.com These simulations are instrumental in the rational design of new, more potent derivatives. nih.gov
Coordination Chemistry of 5 1h Pyrazol 5 Yl Pyridin 2 Amine As a Ligand
Ligand Design Principles Incorporating Pyrazole (B372694) and Pyridine (B92270) Nitrogen Donors
The design of ligands containing both pyrazole and pyridine nitrogen donors is a significant area of research in coordination chemistry. researchgate.net These ligands, often referred to as pyrazolyl-pyridines, are analogous to the well-studied 2,2'-bipyridine (B1663995) ligands but offer unique advantages such as ease of synthesis and the potential for the pyrazole NH group to be deprotonated, allowing it to act as a bridging counter-ion. researchgate.net
Chelating Properties and Denticity of the Pyrazolyl-Pyridin-2-amine Motif
The pyrazolyl-pyridin-2-amine motif typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrazole ring. This chelation forms a stable five-membered ring with the metal ion. The presence of the amine group on the pyridine ring can further influence the electronic properties of the ligand and its coordination behavior.
The versatility of pyrazole-containing ligands is a key aspect of their coordination chemistry. They can exist as neutral monodentate ligands, exo-bidentate compounds, or as mono-anionic species, and can be functionalized to create polydentate chelates. researchgate.net In the case of 5-(1H-pyrazol-5-yl)pyridin-2-amine, the two nitrogen atoms from the pyridine and pyrazole rings are the primary coordination sites.
Influence of Substituents on Coordination Behavior
Substituents on the pyrazole and pyridine rings can significantly impact the coordination behavior of the ligand. The steric and electronic effects of these substituents can alter the stability of the resulting metal complexes and influence their crystal packing. worktribe.comfigshare.com
For instance, the introduction of bulky substituents can hinder the approach of the ligand to the metal center, potentially leading to the formation of complexes with different stoichiometries or geometries. worktribe.comfigshare.com Conversely, the placement of functional groups capable of hydrogen bonding can stabilize the resulting complex structure. amazonaws.comnih.gov The electronic nature of the substituents also plays a crucial role; electron-donating groups can increase the electron density on the nitrogen donor atoms, enhancing their coordination ability, while electron-withdrawing groups can have the opposite effect.
Formation and Characterization of Metal Complexes
The this compound ligand and its derivatives readily form complexes with a variety of transition metals. The resulting complexes can exhibit a range of structures and properties, depending on the metal ion, the specific ligand, and the reaction conditions.
Complexation with Transition Metals
Pyrazolyl-pyridine ligands have been successfully used to form complexes with a wide array of transition metals, including but not limited to:
Zinc(II): Zn(II) complexes with pyridylpyrazole ligands have been synthesized and studied for their structural and stability properties. worktribe.comfigshare.comrsc.org The coordination geometry around the Zn(II) ion can vary, with both tetrahedral and octahedral complexes being reported. rsc.org For example, the reaction of N-(2-pyridyl)-3,5-dialkylpyrazole ligands with ZnCl2 has been shown to yield mononuclear complexes. worktribe.comfigshare.com The photoluminescent properties of some Zn(II) complexes have also been investigated. rsc.org
Copper(I) and Copper(II): Copper complexes with pyrazolyl-pyridine ligands have been extensively studied. mst.eduacs.orgmdpi.comnih.gov Deprotonated 2-(3(5)-pyrazolyl),6-methylpyridine reacts with a copper(I) precursor to form a trinuclear copper(I) compound. mst.eduacs.org The resulting complexes can exhibit interesting reactivity, for instance, with small molecules like carbon monoxide and dioxygen. mst.eduacs.org Both Cu(I) and Cu(II) complexes have been prepared with lonidamine-conjugated bis(pyrazol-1-yl)acetate ligands. nih.gov
Platinum(II): Platinum(II) complexes with pyrazolyl-based ligands have been synthesized and characterized, with some showing potential as anticancer agents. nih.govacs.orgnih.gov The coordination of pyrazole ligands to a platinum center can result in a lower field shift for the pyrazole protons in NMR spectra. nih.gov
Cobalt(II): Cobalt(II) complexes with ligands containing the pyrazolyl-pyridine scaffold have been prepared and structurally characterized. rsc.orgnih.gov For example, 2,6-bis(pyrazol-1-yl)pyridine (pypz) reacts with cobalt(II) chloride to form complexes with pseudohalide coligands. rsc.org The geometry around the cobalt ion in these complexes can be distorted. nih.gov
Silver(I): Silver(I) complexes with bridging ligands based on pyrazolyl-pyridine termini have been shown to form a remarkable range of structures, from simple mononuclear complexes to dinuclear double helicates and one-dimensional coordination polymers. rsc.orgrsc.orgmocedes.org The coordination is influenced by factors such as aromatic π-stacking and Ag···Ag interactions. rsc.org
Structural Features of Coordination Compounds
The structural analysis of metal complexes with this compound and related ligands provides valuable insights into their bonding and properties. X-ray crystallography is a primary tool for elucidating these structural features.
| Metal Ion | Ligand | Metal-Nitrogen (Pyridine) Bond Length (Å) | Metal-Nitrogen (Pyrazole) Bond Length (Å) | Reference |
| Cu(I) | 3-(2-pyridyl)-5-phenyl-pyrazole | Varies (e.g., 2.001(3) - 2.119(3)) | - | mdpi.com |
| Fe(II) | 2,6-bis(pyrazol-3-yl)pyridines | ~1.916 | ~1.978 - 2.002 | nih.gov |
| Zn(II) | 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | - | - | amazonaws.comnih.gov |
Interactive data table. Click on headers to sort.
In copper(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphine (B1218219) ligands, the Cu-N bond lengths can vary significantly depending on the nature of the phosphine ligand. mdpi.com In iron(II) complexes of 2,6-bis(pyrazol-3-yl)pyridines, deprotonation of the pyrazole OH groups leads to a shortening of the Fe-N bonds with the pyrazol-3-yl moieties. nih.gov The coordination of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine to ZnCl2 results in a planar arrangement of the pyridine and pyrazole groups. amazonaws.comnih.gov
The study of these metal-ligand bonding parameters is crucial for understanding the stability, reactivity, and potential applications of these coordination compounds.
Role of Hydrogen Bonding in Complex Stabilization
The structure of this compound features both a pyrazole N-H group and a pyridine-adjacent amino group, both of which are excellent hydrogen bond donors. These functionalities are pivotal in the stabilization of its metal complexes. Hydrogen bonds can form intramolecularly, with coordinated anions or solvent molecules, or intermolecularly, to construct elaborate supramolecular architectures.
In related pyrazole-containing coordination compounds, the formation of seven-membered hydrogen-bonded rings between the pyrazole N-H and a coordinated oxoanion (like nitrate (B79036) or perchlorate) is a frequently observed stabilizing motif. researchgate.net This "second-sphere coordination" helps to organize the geometry around the central metal atom. The amino group on the pyridine ring also participates in these interactions, often remaining uncoordinated to the metal but acting as a crucial donor for hydrogen bonding.
These non-covalent interactions are strong enough to direct the self-assembly of mononuclear complex units into higher-order structures. For instance, intermolecular N-H···N or N-H···anion hydrogen bonds can link individual complexes into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.govnih.govnih.gov The specific architecture is often influenced by the choice of the metal ion, the counter-anion, and the solvent used during crystallization. The presence of both pyrrole-like and pyridine-like nitrogen atoms in the pyrazole ring, along with the amino group, makes these ligands amphiprotic and highly versatile for building diverse supramolecular frameworks. nih.gov
Table 1: Examples of Hydrogen Bonding in Related Pyrazolyl-Pyridine Metal Complexes
| Complex/Ligand System | Type of Hydrogen Bonding | Resulting Structure/Effect | Reference |
| [Cu(3-aminopyrazole)₄(NO₃)₂] | Intermolecular N-H···O and intramolecular N-H···N | 3D supramolecular network, molecular stabilization | nih.gov |
| Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine | Intermolecular N-H···Anion (ClO₄⁻, NO₃⁻) | 1D chains and 3D networks | |
| [Ni(C₁₆H₁₀ClN₆)₂]·2CH₃OH | Intermolecular C-H···π and O-H···N | 1D columns linked into layers | nih.gov |
| Pyrazolate-bridging dinucleating ligands | Intramolecular N-H···Cl | Stabilization of a µ-Chloro bridge between two Co(II) centers | cmu.edu |
Development of Ditopic Ligands
The bifunctional nature of this compound, with its distinct pyrazole and aminopyridine units, makes it an excellent building block for ditopic ligands. These ligands are designed with two separate binding sites, enabling them to coordinate to two different metal ions or to simultaneously bind a metal cation and an anion.
Design for Simultaneous Cation and Anion Coordination
A key application for ditopic ligands derived from pyrazolyl-pyridine scaffolds is in the development of receptors for ion-pair recognition. In such a system, the ligand first coordinates a metal cation. This coordination enhances the acidity and hydrogen-bonding capability of the ligand's N-H groups. The resulting cationic complex then acts as a receptor for an anion, binding it through precisely oriented hydrogen bonds.
Studies on related metal complexes with pyrazole ligands have demonstrated this principle effectively. nih.gov For example, cationic rhenium and manganese carbonyl complexes featuring multiple pyrazole ligands have been shown to bind anions like chloride, bromide, and nitrate. The binding strength is critically dependent on the number of pyrazole N-H donors available; complexes with three pyrazole ligands are significantly better anion binders than those with only two. nih.gov This indicates that a ligand like this compound, when part of a larger, properly designed complex, could effectively sequester anions.
The design often involves creating a cavity where the hydrogen bond donors are pre-organized for anion binding. cmu.edu Computational studies on trinuclear metal pyrazolate complexes have also explored the interaction with halide anions, showing that these systems can bind multiple anions simultaneously at different sites. nih.gov This cooperative binding of a cation (the metal) and an anion is a hallmark of ditopic receptors and is a promising area of application for complexes of this compound.
Application of Coordination Complexes in Redox-Active Systems
The electronic properties of this compound can be further enhanced by incorporating redox-active units into the ligand framework or by selecting metal ions that exhibit interesting redox or magnetic behavior.
Incorporation of Redox-Active Moieties (e.g., ferrocene) into Ligand Design
Ferrocene (B1249389) is a robust and reversible redox-active organometallic compound that is frequently incorporated into ligand structures to create electrochemical sensors, redox-switchable catalysts, and smart materials. nih.govacs.org A ferrocenyl group could be appended to the this compound backbone, for example, by substitution at the pyrazole N-H position or the amino group.
The resulting ferrocene-functionalized ligand would combine the coordinating properties of the pyrazolyl-pyridine unit with the electrochemical signature of the ferrocene/ferrocenium (FeII/FeIII) couple. nih.gov In its metal complexes, this would allow for the study of electronic communication between the coordinated metal center and the ferrocene moiety. The redox potential of the ferrocene unit can be sensitive to the coordination environment, providing a probe for metal binding or anion interaction. Cyclocondensation reactions are a common method for creating ferrocenyl pyrazolines, which can then be oxidized to the corresponding ferrocenyl pyrazoles, demonstrating a viable synthetic route to such functionalized ligands. researchgate.net
Table 2: Redox Properties of Selected Ferrocene-Containing Ligands
| Ligand Type | Redox Event | Application/Property | Reference |
| (Ferrocenylethynyl)phosphanes | Reversible, single-wave Fe(II)/Fe(III) oxidation | Building blocks for redox-active metal complexes | nih.gov |
| Bis(ferrocenyl)(alkyl)phosphanes | Irreversible first oxidation | Precursors for multi-ferrocene systems | acs.org |
| 1-Phenyl-3-ferrocenyl-2-propen-1-one derivatives | Cyclization to form ferrocenyl pyrazolines/pyrazoles | Synthesis of redox-active heterocyclic ligands | researchgate.net |
Tuning of Metal Coordination Environment for Specific Phenomena (e.g., magnetic behavior)
The coordination environment provided by pyrazolyl-pyridine ligands can be tuned to elicit specific magnetic properties from coordinated 3d metal ions like Co(II), Ni(II), or Fe(II). The geometry of the complex, which is dictated by the ligand's structure and any co-ligands, has a profound impact on the metal's d-orbital splitting and, consequently, its magnetic behavior.
For instance, cobalt(II) complexes with pyridine-based macrocyclic ligands have been shown to exhibit significant magnetic anisotropy, a prerequisite for single-molecule magnet (SMM) behavior. rsc.org The distortion from ideal octahedral geometry, enforced by the ligand, is key to these properties. Similarly, the spin state of iron(II) in complexes with 2,6-bis(pyrazolyl)pyridine ligands can be sensitive to the substitution on the ligand and the nature of the counter-anions, sometimes leading to spin-crossover (SCO) behavior where the complex switches between high-spin and low-spin states in response to temperature or light. nih.gov
By systematically modifying the substituents on the this compound ligand or by choosing specific co-ligands and metal ions, it is possible to fine-tune the coordination sphere to promote desired magnetic phenomena. The interplay between the ligand field, hydrogen bonding, and crystal packing can be exploited to design new molecular materials with switchable magnetic properties. nih.gov
Supramolecular Assemblies and Intermolecular Interactions of 5 1h Pyrazol 5 Yl Pyridin 2 Amine Derivatives
Analysis of Non-Covalent Interactions in Solid-State Structures
The solid-state arrangement of molecules is dictated by a complex interplay of various non-covalent interactions. For pyrazolyl-pyridine derivatives, these interactions are crucial in determining the crystal packing and, consequently, the material's properties.
Hydrogen Bonding Networks
Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in the self-assembly of pyrazolyl-pyridine derivatives. The N-H groups of the pyrazole (B372694) and the amino-pyridine moieties, along with the nitrogen atoms of the pyridine (B92270) and pyrazole rings, can act as hydrogen bond donors and acceptors, respectively.
The following table details the hydrogen bonding parameters observed in a representative pyrazolyl-pyridine derivative, showcasing the variety and significance of these interactions.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···N | 0.86 | 2.19 | 2.94 | 145 |
| N-H···O | 0.86 | 2.08 | 2.93 | 170 |
| C-H···O | 0.93 | 2.45 | 3.37 | 170 |
Data presented is for a representative pyrazolyl-pyridine derivative and serves as an illustrative example.
π-Stacking Interactions
The aromatic pyrazole and pyridine rings in these compounds facilitate π-stacking interactions, which are attractive, non-covalent interactions between aromatic rings. These interactions contribute significantly to the stability of the crystal lattice. In the solid state of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, π–π stacking is a key feature of the supramolecular assembly. mdpi.com The stacking of pyrazole rings can lead to the formation of columnar structures, further stabilizing the crystal packing. mdpi.com The extent and geometry of π-stacking can be influenced by the presence of substituents on the aromatic rings, which can modulate the electron density and steric hindrance. nih.gov
Halogen Bonding and Ion-Dipole Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. While not as common as hydrogen bonding, it can be a powerful tool in crystal engineering. In halogenated pyridinium (B92312) salts, intermolecular anion-π and σ-hole interactions have been observed. cardiff.ac.uk The introduction of halogen atoms into pyrazolyl-pyridine derivatives can thus provide an additional level of control over their self-assembly.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal.
A typical distribution of intermolecular contacts for a pyrazolyl-pyridine derivative as determined by Hirshfeld surface analysis is presented in the table below.
| Contact Type | Contribution (%) |
| H···H | 45.5 |
| C···H/H···C | 18.2 |
| N···H/H···N | 13.9 |
| Fe···H/H···Fe | 10.2 |
| C···C | 4.1 |
| N···C/C···N | 2.2 |
| Fe···C/C···Fe | 1.1 |
Data presented is for 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and is illustrative of the types of contacts observed in this class of compounds. mdpi.com
The shape index, another feature of Hirshfeld surface analysis, can be used to identify π–π stacking interactions, which appear as characteristic adjacent red and blue triangles on the surface map. rsc.org
Principles of Self-Assembly Processes
The self-assembly of molecules into well-defined supramolecular structures is governed by the principles of molecular recognition and complementarity. The specific arrangement of functional groups in the 5-(1H-pyrazol-5-yl)pyridin-2-amine scaffold allows for a high degree of control over the assembly process.
Control of Hierarchical Supramolecular Interactions
The formation of complex supramolecular architectures from pyrazolyl-pyridine building blocks is a hierarchical process. Primary interactions, such as strong hydrogen bonds, may lead to the formation of simple motifs like dimers or chains. These primary structures then assemble into larger, more complex superstructures through weaker interactions like π-stacking and van der Waals forces.
The directionality and selectivity of non-covalent forces are key to controlling this hierarchical assembly. conicet.gov.ar For example, the strong and directional nature of hydrogen bonds can be used to create robust one-dimensional chains, which then pack in a specific manner due to the weaker, less directional π-stacking interactions between the aromatic rings. By modifying the substituents on the pyrazole or pyridine rings, it is possible to tune the strength and directionality of these interactions, thereby guiding the self-assembly process towards a desired architecture. This level of control is essential for the rational design of crystalline materials with specific properties.
Gelation Properties of Related Amide-Based Ligands
The ability of molecules to self-assemble into three-dimensional networks that immobilize solvent molecules, a process known as gelation, is a hallmark of sophisticated supramolecular chemistry. mdpi.comhi.is Low molecular weight gelators (LMWGs) are the fundamental units of these supramolecular gels, and their design often incorporates moieties capable of forming strong, directional, non-covalent interactions, such as hydrogen bonding. mdpi.comhi.is Amide-based LMWGs, in particular, are a significant class of supramolecular gelators due to the reliable N–H···O=C hydrogen bonds that can drive the formation of one-dimensional chains, which subsequently self-assemble into the larger three-dimensional network necessary for gel formation. mdpi.com
While specific studies on the gelation properties of direct amide derivatives of this compound are not extensively documented, research on structurally related pyridine-pyrazole and pyridyl-amide systems provides significant insights into their potential as gelators. These studies highlight the importance of the pyridine and pyrazole nitrogen atoms, alongside amide functionalities, in directing the self-assembly process, often leading to the formation of metal-organic gels (MOGs) and stimuli-responsive materials. mdpi.comrsc.orgnih.gov
A notable example is the low molecular weight gelator, 1-((E)-(4-((E)-(1-(3-(pyridin-2-yl)-1H-pyrazole-5-carbonyl)hydrazono)ethyl)phenyl)ethylidene)-2-(3-(pyridin-2-yl)-1H-pyrazole-5-carbonyl)hydrazine (H3BPDP), a carbohydrazide (B1668358) derivative that encapsulates toxic heavy metal ions such as Pb(II), Cd(II), and Hg(II) to form MOGs. rsc.orgresearchgate.net The self-assembly into a gel is driven by a combination of coordination to the metal ions, hydrophobic interactions, π–π stacking, and hydrogen bonding. rsc.org Microscopic analysis of these MOGs reveals intertwined fibrous networks, which are characteristic of supramolecular gels. rsc.orgresearchgate.net
The properties of these metal-organic gels are summarized in the table below:
| Metal Ion | Resulting Gel | Microscopic Morphology | Stimuli-Responsiveness | Application |
| Pb(II) | MOG 1 | Nanoscale metal-organic particles (NMOPs) | Thermo-, mechano-, pH-, and chemical-responsive | Adsorption of methyl orange dye (>80% efficiency) |
| Cd(II) | MOG 2 | Intertwining fibrous networks | Thermo-, mechano-, pH-, and chemical-responsive | Adsorption of methyl orange dye (>80% efficiency) |
| Hg(II) | MOG 3 | Intertwining fibrous networks | Thermo-, mechano-, pH-, and chemical-responsive | Not specified |
Table 1: Properties of Metal-Organic Gels (MOGs) formed from the H3BPDP ligand and various metal ions. rsc.orgresearchgate.net
Furthermore, the influence of structural modifications on gelation is evident in studies of N-(4-pyridyl)nicotinamide and its N-oxide derivatives. mdpi.com The introduction of N-oxide moieties into the pyridine ring can enhance hydrogen-bonding capabilities and influence the gel's stability and response to external stimuli like salts. For instance, the hydrogels formed from mono- and bis-pyridyl-N-oxide compounds of N-(4-pyridyl)nicotinamide were found to be thermally and mechanically more stable than their non-oxidized counterparts. mdpi.com The addition of certain salts could even induce gelation at concentrations below the minimum gelator concentration of the pure compound. mdpi.com
The gelation properties of these related amide-based ligands underscore the potential of this compound derivatives as precursors for novel supramolecular materials. The presence of both a hydrogen-bond-donating amino group and the versatile coordination sites of the pyridine and pyrazole rings suggests that their amide derivatives could form a variety of supramolecular gels, including organogels, hydrogels, and metal-organic gels, with tunable properties and potential applications in areas such as sensing, catalysis, and environmental remediation. hi.isrsc.org
Applications of 5 1h Pyrazol 5 Yl Pyridin 2 Amine in Chemical Research Excluding Prohibited Areas
Role as a Building Block in Complex Chemical Synthesis
The bifunctional nature of 5-(1H-pyrazol-5-yl)pyridin-2-amine, characterized by its nucleophilic amino group and the versatile pyrazole (B372694) ring, establishes it as a significant synthon for the construction of elaborate molecular architectures.
The compound serves as a key precursor in the synthesis of fused N-heterocyclic systems, which are integral scaffolds in materials science. The strategic placement of the amino group and the pyrazole nitrogens allows for a variety of cyclization reactions to form polycyclic structures.
A notable application is in the creation of pyrazolo[1,5-a]pyrimidines and related fused systems. nih.gov The general strategy involves the reaction of an aminopyrazole with a 1,3-dielectrophilic species. For instance, the reaction of aminopyrazoles with β-ketocarbonyl compounds or their equivalents can lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov
Furthermore, advanced catalytic methods have been developed to construct even more complex fused systems. A rhodium(III)-catalyzed C-H activation and cyclization cascade reaction using phenyl-1H-pyrazol-5-amine (a related aminopyrazole) with alkynoates demonstrates a powerful method for synthesizing pyrazolo[1,5-a]quinazolines. rsc.orgbohrium.comresearchgate.net This [5+1] annulation process is highly efficient and atom-economical, showcasing the potential of transition metal catalysis to transform simple pyrazol-amines into diverse, fused heterocyclic frameworks. rsc.orgdocumentsdelivered.com Such methodologies highlight how this compound could be employed to generate novel polycyclic aromatic systems with unique photophysical or material properties.
Table 1: Examples of Fused Heterocyclic Systems from Aminopyrazole Precursors This table is interactive. Click on the headers to sort.
| Precursor Type | Reaction Type | Resulting Fused System | Catalyst/Reagent Example | Reference |
|---|---|---|---|---|
| Aminopyrazole | Cyclocondensation | Pyrazolo[1,5-a]pyrimidine | β-Diketone | nih.gov |
| Phenyl-1H-pyrazol-5-amine | [5+1] Annulation | Pyrazolo[1,5-a]quinazoline | Rh(III) catalyst, Alkynoate | rsc.orgbohrium.com |
| Aminopyrazole | Multicomponent Reaction | Substituted Pyrazolo[1,5-a]pyrimidine | Mannich-type reaction | nih.gov |
Derivatization for Exploration of Structure-Function Relationships (Non-biological)
To explore structure-property relationships for applications in materials science, the this compound scaffold can be systematically modified. Derivatization at its various reactive sites allows for the fine-tuning of its electronic, steric, and photophysical properties.
The primary sites for derivatization include:
The Pyrazole N-H: The acidic proton on the pyrazole ring can be substituted with various groups (e.g., alkyl, aryl) to alter the compound's solubility, steric hindrance, and electronic character.
The Pyridin-2-amine Group: The amino group is nucleophilic and can be acylated, alkylated, or used in condensation reactions to attach different functional moieties.
The Aromatic Rings: Both the pyrazole and pyridine (B92270) rings can potentially undergo electrophilic substitution, although this is less common and depends heavily on the reaction conditions and the directing effects of the existing substituents.
These chemical modifications are crucial for studying how structural changes impact the molecule's function. For example, in the context of organic materials, altering substituents can change the molecule's absorption and emission wavelengths, quantum yield, and solid-state packing, which are critical parameters for applications like organic light-emitting diodes (OLEDs) or sensors.
Potential in Catalysis
The nitrogen atoms present in both the pyrazole and pyridine rings make this compound an excellent candidate for use as a ligand in metal-catalyzed reactions.
The compound can act as a bidentate or even a tridentate ligand, coordinating to a metal center through the pyridine nitrogen and one or both of the pyrazole nitrogens. Such "pincer" or "chelating" ligands are highly valuable in catalysis because they form stable complexes with transition metals, which can enhance catalytic activity, selectivity, and stability.
The utility of pyrazol-amine structures in metal catalysis is well-documented. For example, rhodium(III) has been used to catalyze the annulation of phenyl-1H-pyrazol-5-amine with alkynes, where the pyrazol-amine acts as both a reactant and a directing group that coordinates to the metal center. rsc.orgbohrium.com This coordination is a critical step that facilitates the C-H activation required for the cyclization to occur. The design of ligands based on the pyrazole-pyridine scaffold is an active area of research for developing novel catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.
Chemosensing and Detection Applications
The structural features of this compound, including its hydrogen bond donors (N-H groups) and acceptors (pyridine and pyrazole nitrogens), make it and its derivatives promising candidates for the development of chemosensors. nih.gov
Chemosensors are molecules designed to signal the presence of specific ions or molecules through a detectable change, such as a change in color (colorimetric) or fluorescence. The pyrazole-pyridine framework is particularly well-suited for this purpose. nih.gov
The nitrogen atoms can act as binding sites for metal cations. Upon coordination with a metal ion like Al³⁺, Fe³⁺, or Cr³⁺, the electronic structure of the molecule is perturbed, which can lead to a significant change in its photophysical properties. nih.gov For instance, a pyridine-pyrazole based chemosensor was shown to selectively detect Al³⁺ ions with a distinct fluorescence response. nih.gov The pyrazole moiety often plays a crucial role in the coordination that triggers the observable signal. nih.gov
Similarly, the N-H groups on the pyrazole and amine can act as hydrogen-bond donors, enabling the molecule to recognize and bind to anions. By incorporating this scaffold into a larger conjugated system, it is possible to design sensors where anion binding disrupts or alters the electronic conjugation, resulting in a detectable optical signal. The development of such sensors is a key area of interest for environmental monitoring and chemical analysis.
Luminescence Sensing Properties in Coordination Complexes
The pyrazolyl-pyridine scaffold is an excellent candidate for developing luminescent sensors. The fluorescence of these ligands can be highly sensitive to their environment and, most notably, to the coordination of metal ions. This "turn-on" or "turn-off" fluorescent response upon binding to a metal makes them valuable for detecting specific ions.
Research into analogous compounds demonstrates this principle effectively. For instance, the ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine , an isomer of the title compound, shows a significant enhancement in fluorescence upon forming a complex with zinc chloride (ZnCl₂). libretexts.org This phenomenon, where the coordination to a metal ion amplifies the luminescence, is a critical feature for a fluorescent sensor. libretexts.orgnih.gov The process works because complexation can increase the rigidity of the ligand structure and alter its electronic properties, which in turn enhances the radiative decay pathway (fluorescence) over non-radiative pathways.
Similarly, a tetrapyrazole-modified tetraphenylethene (TPE) ligand was designed to exhibit "turn-on" fluorescence specifically when it binds with silver (Ag⁺) ions in a dilute solution. rsc.org The coordination to the silver ions restricts the intramolecular rotation of the TPE unit, a common mechanism for quenching fluorescence, thereby activating strong emission. rsc.org These examples underscore the potential of this compound to function as a sensitive and selective luminescent probe for various metal ions when incorporated into coordination complexes. rsc.orgresearchgate.net
Material Science Applications
In the broader field of materials science, pyrazolyl-pyridine derivatives are gaining attention for their utility in creating novel functional materials, particularly those with advanced optical and magnetic properties.
Development of Fluorescent Materials and Aggregation-Induced Emission Systems
A key challenge in the development of fluorescent materials is a phenomenon called aggregation-caused quenching (ACQ), where fluorescent molecules lose their emissivity when they aggregate in the solid state or at high concentrations. A solution to this problem is found in materials that exhibit Aggregation-Induced Emission (AIE). AIE is a photophysical effect where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation. mdpi.com This property is highly desirable for applications in solid-state lighting, organic light-emitting diodes (OLEDs), and bio-imaging.
The pyrazolyl-pyridine framework has proven to be a promising scaffold for creating AIE-active materials. Research on 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) , a structural isomer, shows that both the ligand itself and its ZnCl₂ complex exhibit AIE behavior. nih.govrsc.org In solution, their fluorescence is weak, but in the solid state, the emission intensity increases significantly. nih.govrsc.org This is accompanied by a pronounced bathochromic shift (a shift to longer wavelengths) in the emission maximum, which is characteristic of AIE. nih.gov This effect is attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway for light emission. mdpi.com
Further studies on related structures, such as novel bipyrazolo[1,5-a]pyridine luminogens, also report AIE enhancement properties, indicating that this is a recurring feature in twisted π-structures containing pyrazole and pyridine rings. researchgate.net
Table 1: Photoluminescent Properties of an Analogous Pyrazolyl-Pyridine Ligand and its Complex This table summarizes the aggregation-induced emission (AIE) characteristics observed for the analogous compound 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its zinc complex, highlighting the change in emission upon aggregation.
| Compound | State | Emission Maximum (λ_em) | Key Finding | Reference |
| 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) | Solution | - | Weakly emissive | nih.govrsc.org |
| Solid State | Bathochromic Shift | Increased emission intensity | nih.govrsc.org | |
| [L1·ZnCl₂] Complex | Solution | - | Weakly emissive | nih.govrsc.org |
| Solid State | Bathochromic Shift | Significant fluorescence enhancement | nih.govnih.govrsc.org |
Ligands for Magnetic Device Applications
Beyond optics, pyrazolyl-pyridine ligands are instrumental in the development of molecular materials with tunable magnetic properties. These materials are at the forefront of research for next-generation data storage, spintronics, and quantum computing. The ability of a ligand to influence the electronic state of a coordinated metal ion is key to this application.
A particularly important phenomenon is spin-crossover (SCO), where the spin state of a metal complex (typically iron(II)) can be switched between a low-spin (LS, diamagnetic) and a high-spin (HS, paramagnetic) state by external stimuli such as temperature, pressure, or light. mdpi.combohrium.com This reversible switching makes SCO complexes molecular-level switches. The 2,6-bis(pyrazolyl)pyridine (BPP) ligand family is well-known for inducing SCO in iron(II) complexes because its nitrogen donor atoms create a ligand field strength that is just right to allow both spin states to be accessible. nih.govrsc.org
While direct research on this compound for this purpose is not yet available, studies on various BPP derivatives provide a clear blueprint. For example, iron(II) complexes with functionalized BPP ligands show gradual spin-state switching, with transition temperatures (T₁/₂) that can be tuned by modifying the ligand structure. nih.govbohrium.com In some cases, sharp transitions with thermal hysteresis (a memory effect) are observed, which is a critical feature for device applications. mdpi.com
In addition to SCO, pyrazolyl-containing ligands are used to construct single-molecule magnets (SMMs), particularly with lanthanide ions like dysprosium (Dy³⁺) and terbium (Tb³⁺). nih.gov These molecules can retain their magnetization independently, paving the way for ultra-high-density information storage.
Table 2: Magnetic Properties of Iron(II) Spin-Crossover Complexes with Analogous Pyrazolyl-Pyridine Ligands This table presents the spin-crossover characteristics of select iron(II) complexes formed with ligands structurally related to the title compound, demonstrating their potential as molecular switches.
| Complex/Ligand System | Spin Transition | Transition Temp. (T₁/₂) | Hysteresis | Key Finding | Reference |
| Fe(II) with a 2,6-bis(1H-pyrazol-1-yl)pyridine derivative | Gradual LS ↔ HS | 254 K | No | Gradual spin-state switching observed upon heating. | nih.gov |
| [Fe(HC(3,5-(CH₃)₂pz)₃)₂] | Sharp LS ↔ HS | 267 K | Yes (small) | Sharp transition with hysteresis suitable for switching applications. | mdpi.com |
| [Fe(HC(pz)₃)₂]₅(C bohrium.comAS)₂ | Sharp LS ↔ HS | T_c(↑) = 390 K, T_c(↓) = 380 K | Yes (10 K) | High-temperature SCO accompanied by thermochromism. | mdpi.com |
Future Research Directions and Unexplored Avenues for 5 1h Pyrazol 5 Yl Pyridin 2 Amine Research
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 5-(1H-pyrazol-5-yl)pyridin-2-amine, future research should prioritize the exploration of novel synthetic pathways that improve upon existing methods, which often rely on traditional, multi-step procedures.
A significant area for investigation is the adoption of green chemistry principles . This includes the use of alternative energy sources such as microwave irradiation and ultrasonication, which have been shown to accelerate reaction times and improve yields in the synthesis of other pyrazole (B372694) derivatives. bldpharm.com The exploration of solvent-free reaction conditions, or the use of greener solvents like water or ionic liquids, could drastically reduce the environmental impact of its synthesis. chemsynthesis.comchemicalbook.com
Furthermore, the development of one-pot, multi-component reactions presents a promising avenue for the synthesis of this compound and its analogues. These strategies enhance atom economy and reduce the number of purification steps, leading to more sustainable and cost-effective production. Catalytic approaches, particularly using heterogeneous catalysts that can be easily recovered and reused, should also be a focus of future synthetic studies. chemsynthesis.com
Deeper Mechanistic Understanding of Complex Reactivity Pathways
A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and predicting the formation of novel derivatives. Future research should employ a combination of experimental and computational techniques to elucidate these pathways.
Key areas for mechanistic investigation include:
Tautomerism and Regioselectivity: Detailed studies on the tautomeric equilibrium of the pyrazole ring and how it influences the regioselectivity of substitution reactions on both the pyrazole and pyridine (B92270) moieties.
Cross-Coupling Reactions: Elucidating the mechanisms of palladium-catalyzed cross-coupling reactions, which are instrumental in creating more complex molecular architectures based on this scaffold.
Cyclization and Annulation Cascades: Investigating the mechanistic details of cascade reactions that can lead to the formation of fused heterocyclic systems, a strategy that has been successfully employed for related pyrazolo-fused compounds.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery process. For this compound, future research should leverage advanced computational modeling to:
Predict Physicochemical Properties: Utilize Density Functional Theory (DFT) and other quantum chemical methods to predict key properties such as molecular geometry, electronic structure, and spectroscopic signatures (NMR, IR, UV-Vis).
Simulate Reactivity: Model reaction pathways to predict the feasibility and outcome of new synthetic transformations.
Design Novel Ligands: Computationally screen virtual libraries of derivatives to identify candidates with optimal electronic and steric properties for specific applications, such as metal chelation.
Design of Next-Generation Ligands for Specialized Inorganic and Materials Applications
The presence of multiple nitrogen atoms makes this compound an excellent candidate for use as a ligand in coordination chemistry. Future research should focus on designing and synthesizing novel metal complexes with tailored properties for applications in catalysis, materials science, and photophysics.
Key research avenues include:
Coordination Chemistry with Diverse Metals: Systematic investigation of its coordination behavior with a wide range of transition metals, lanthanides, and main group elements.
Catalytic Applications: Exploring the potential of its metal complexes as catalysts for various organic transformations, building on the known catalytic activity of other pyrazolyl-pyridine complexes.
Luminescent Materials: Designing complexes with interesting photophysical properties, such as those required for applications in organic light-emitting diodes (OLEDs) or as luminescent sensors.
Investigation of Solid-State Phenomena and Phase Behavior in Derivatives
The solid-state properties of a compound are critical for its application in materials science and pharmaceuticals. Future research should delve into the crystal engineering and solid-state behavior of this compound and its derivatives.
Areas for exploration include:
Crystal Structure Analysis: Systematic single-crystal X-ray diffraction studies to understand the packing arrangements, hydrogen bonding networks, and other intermolecular interactions that govern the solid-state architecture.
Polymorphism and Co-crystallization: Investigating the existence of different crystalline forms (polymorphs) and the formation of co-crystals with other molecules to modify physicochemical properties like solubility and stability.
Phase Transitions: Studying the phase behavior of its derivatives, including liquid crystalline phases or spin-crossover phenomena in its metal complexes, which are of interest for smart materials.
Development of New Analytical Methodologies for Characterization
Robust analytical methods are essential for ensuring the purity, identity, and stability of chemical compounds. While standard techniques like NMR and mass spectrometry are routinely used, there is scope for the development of more specialized analytical methodologies for this compound.
Future research could focus on:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
